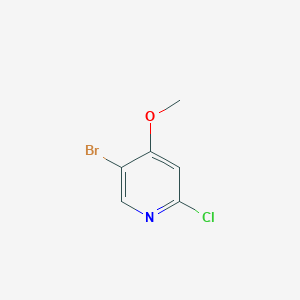

5-Bromo-2-chloro-4-methoxypyridine

描述

Significance and Research Context of Halogenated Pyridine (B92270) Derivatives

Halogenated pyridine derivatives are a class of organic compounds of significant interest in synthetic chemistry. The pyridine ring itself is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. google.com The introduction of halogen atoms onto the pyridine scaffold dramatically enhances its synthetic utility.

The carbon-halogen bonds in these compounds are susceptible to a variety of chemical reactions, most notably cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex organic molecules. The specific type and position of the halogen atom on the pyridine ring can influence the regioselectivity and rate of these reactions, providing chemists with fine control over the synthetic process. google.com

Furthermore, halogenated pyridines serve as key intermediates in the synthesis of a wide array of functionalized molecules. Their ability to participate in nucleophilic substitution and metal-catalyzed coupling reactions makes them indispensable building blocks for drug discovery and materials science. For instance, related halogenated pyrimidines are recognized as important intermediates in the preparation of drugs like macitentan, which is used for treating pulmonary arterial hypertension. google.com

Overview of Key Academic Research Trajectories for 5-Bromo-2-chloro-4-methoxypyridine

The primary research trajectory for this compound is its application as a chemical intermediate. Its value lies in the differential reactivity of its two halogen substituents, which enables sequential and site-selective modifications. This makes it a strategic component in multi-step syntheses.

One of the documented synthetic routes to this compound starts from 2-Chloro-4-methoxypyridine (B97518). The synthesis involves the bromination of the starting material to introduce the bromo group at the 5-position of the pyridine ring.

Synthesis of this compound

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Chloro-4-methoxypyridine | N-bromosuccinimide | This compound |

This synthesis is documented in chemical literature and patents. chemicalbook.com

Once synthesized, this compound is utilized in the creation of more elaborate molecules. It is identified as a key intermediate in the synthesis of a variety of compounds, including those with potential applications in medicine, such as treatments for cardiovascular diseases. pipzine-chem.com The presence of both bromine and chlorine atoms allows for selective reactions; for example, one halogen can be displaced or used in a coupling reaction while the other remains intact for a subsequent transformation. This step-wise functionalization is a cornerstone of modern synthetic strategy.

While specific, publicly detailed research outcomes using this exact compound as a starting material are often found within patent literature, the general application for such dihalogenated pyridines is well-established. They are frequently employed in the synthesis of novel bioactive compounds, where the pyridine core is a desired pharmacophore. The methoxy (B1213986) group also plays a role, potentially influencing the electronic properties of the ring and serving as a handle for further chemical modification, such as demethylation to a pyridinol.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWWGXPWPZJEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678748 | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880870-13-3 | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 5-Bromo-2-chloro-4-methoxypyridine

The synthesis of this compound is typically achieved through the strategic functionalization of a pre-existing pyridine (B92270) ring. This involves a series of reactions, including halogenation and methoxylation, often performed in a stepwise manner to ensure regiochemical control.

Halogenation Strategies on Pyridine Scaffolds

The introduction of bromine and chlorine atoms onto the pyridine ring is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic halogenation. However, the presence of activating groups, such as a methoxy (B1213986) group, can facilitate this transformation.

A common and effective method for the bromination of activated pyridines is the use of N-Bromosuccinimide (NBS). researchgate.net NBS serves as a source of electrophilic bromine and is particularly useful for the regioselective bromination of electron-rich heterocyclic systems. organic-chemistry.org For instance, the direct bromination of 2-Chloro-4-methoxypyridine (B97518) provides a direct route to this compound. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which further activates the pyridine ring towards electrophilic attack. chemicalbook.com

The table below summarizes a typical procedure for the bromination of 2-Chloro-4-methoxypyridine.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Chloro-4-methoxypyridine | N-Bromosuccinimide (NBS) | Sulfuric acid | 0 - 55 °C, 3 h | This compound | 45% | chemicalbook.com |

Another key halogenated precursor is 5-bromo-2,4-dichloropyridine. This intermediate can be synthesized from 2-amino-4-chloropyridine (B16104) through a two-step process involving bromination followed by a Sandmeyer-type diazotization-chlorination reaction. google.com The initial bromination of 2-amino-4-chloropyridine with NBS proceeds with high yield. google.com

Methoxylation and Other Functional Group Introduction Methods

The introduction of the methoxy group at the 4-position of the pyridine ring is another crucial transformation. This is often achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, by a methoxide (B1231860) source. Sodium methoxide is a commonly employed reagent for this purpose. nih.govchemicalbook.com

For example, the synthesis of 5-Bromo-2-methoxypyridine can be accomplished by reacting 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol (B129727), where methanol acts as both the solvent and the source of the methoxy group. chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound from 5-bromo-2,4-dichloropyridine, where the more reactive chlorine at the 4-position would be selectively displaced by the methoxide anion.

The introduction of a methoxy group can also be achieved from a hydroxyl group via methylation. Furthermore, the synthesis of the precursor 2-chloro-4-methoxypyridine can start from 3-methoxy-2-methyl-4(1H)-pyridone, which is converted to 4-chloro-3-methoxy-2-methylpyridine (B28138) using phosphorus oxychloride. prepchem.com

Multi-Step Synthesis Pathways from Simpler Pyridine Precursors

The synthesis of this compound from simpler, more readily available pyridine precursors often involves a multi-step sequence to introduce the desired substituents in a controlled manner. A plausible and documented pathway starts from 2-amino-4-chloropyridine. google.com

This multi-step synthesis is outlined below:

Bromination: 2-amino-4-chloropyridine is first brominated at the 5-position using N-bromosuccinimide in a suitable solvent like dichloromethane. This reaction is highly regioselective due to the directing effect of the amino group. google.com

Diazotization and Chlorination (Sandmeyer Reaction): The resulting 2-amino-5-bromo-4-chloropyridine is then subjected to a Sandmeyer reaction. The amino group is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. Subsequent treatment with a copper(I) chloride catalyst replaces the diazonium group with a chlorine atom, yielding 5-bromo-2,4-dichloropyridine. google.com

Methoxylation: The final step involves the selective methoxylation of 5-bromo-2,4-dichloropyridine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. Treatment with sodium methoxide in a suitable solvent like methanol or dioxane at an appropriate temperature leads to the formation of this compound. nih.gov

The following table details the reaction steps starting from 2-amino-4-chloropyridine.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2-amino-4-chloropyridine | N-Bromosuccinimide, Dichloromethane | 2-amino-5-bromo-4-chloropyridine | >80% | google.com |

| 2 | 2-amino-5-bromo-4-chloropyridine | NaNO₂, HCl, CuCl | 5-bromo-2,4-dichloropyridine | >50% (overall for 2 steps) | google.com |

| 3 | 5-bromo-2,4-dichloropyridine | Sodium methoxide, Dioxane | This compound | - | nih.gov |

Advanced Synthetic Approaches and Reaction Condition Optimization

While traditional multi-step syntheses are reliable, modern synthetic chemistry continually seeks more efficient and atom-economical routes. Advanced approaches such as one-pot syntheses and the development of novel catalyst systems are at the forefront of this endeavor.

Catalyst Systems for Specific Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. acs.orgnih.govacs.org In the context of synthesizing this compound, various catalytic systems can be employed for the key transformations.

For the halogenation step, while the use of NBS with a strong acid is effective, photocatalytic methods have emerged as a milder alternative for the bromination of arenes and heteroarenes using NBS. nih.gov These methods often utilize organic dyes as photocatalysts under visible light irradiation.

In the methoxylation step, transition metal-catalyzed cross-coupling reactions could provide an alternative to traditional SNAr reactions. For example, palladium or copper-catalyzed C-O bond formation could be employed.

Furthermore, the development of catalysts for the de novo synthesis of the pyridine ring with the desired substitution pattern is an active area of research. google.com This could involve, for example, metal-catalyzed cycloaddition reactions. The choice of catalyst is crucial for controlling the regioselectivity of the cyclization and subsequent functionalization.

The table below provides examples of catalyst systems used in pyridine synthesis and functionalization.

| Reaction Type | Catalyst System | Application | Reference |

| Pyridine Synthesis | Zeolite, Zinc, Binder, Clay | Gas-phase synthesis of pyridine and alkyl derivatives | google.com |

| Pyridine Functionalization | Dithiophosphoric acid | Photochemical functionalization of pyridines | acs.org |

| Pyridine Functionalization | Organic Dye (Erythrosine B) | Visible-light photoredox bromination | nih.gov |

Regioselective Synthesis and Isomer Control

The synthesis of polysubstituted pyridines, such as this compound, requires precise control over the placement of different functional groups on the pyridine ring. This control, known as regioselectivity, is crucial for obtaining the desired isomer and avoiding the formation of unwanted byproducts.

A common precursor for this compound is 2-Chloro-4-methoxypyridine. chemicalbook.com The challenge lies in introducing the bromine atom specifically at the C-5 position. The directing effects of the existing chloro and methoxy groups play a significant role. The methoxy group at C-4 is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the C-3 and C-5 positions. The chloro group at C-2 is an electron-withdrawing group, which deactivates the ring but can also influence the position of incoming substituents.

One potential synthetic pathway involves the direct bromination of 2-chloro-4-methoxypyridine. The regioselectivity of this reaction would depend heavily on the reaction conditions, including the choice of brominating agent (e.g., Br2, N-Bromosuccinimide) and solvent.

Alternative strategies for achieving high regioselectivity in pyridine synthesis include:

Building the ring from acyclic precursors: The Hantzsch pyridine synthesis, for example, involves the condensation of β-carbonyl compounds, an aldehyde, and ammonia (B1221849), which can be adapted to produce specifically substituted pyridines. mdpi.com

Modification of pre-functionalized pyridines: Starting with a pyridine ring that already has substituents that can be chemically transformed or used to direct other groups. For instance, a patent describes a multi-step synthesis starting from 2-chloropyridine (B119429) that involves nitrogen oxidation, etherification, nitration, halogenation, and deoxidation to produce 2-alkoxy-4-substituted pyridine derivatives. google.com

Diels-Alder reactions: Inverse electron-demand hetero-Diels-Alder reactions using precursors like isoxazoles or 1,4-oxazinones can provide highly substituted pyridines with excellent isomeric purity. nih.govnsf.gov For example, cycloaddition reactions with 5-substituted oxazinones have been shown to yield pyridine products with high regioselectivity. nih.gov

Controlling the formation of isomers is a persistent challenge in the synthesis of polysubstituted pyridines. nih.govnih.gov In some cases, mixtures of isomers are formed and require separation, which can be difficult and costly. nih.gov Computational modeling and a deep understanding of reaction mechanisms are often employed to predict and optimize the regiochemical outcome of these reactions. nsf.gov

Table 1: Synthetic Approaches for Substituted Pyridines

| Method | Precursors | Key Features | Reference |

| Direct Bromination | 2-Chloro-4-methoxypyridine | Relies on directing effects of existing groups. | chemicalbook.com |

| Hantzsch Synthesis | β-carbonyl compounds, aldehyde, ammonia | Builds the pyridine ring with desired substitution pattern. | mdpi.com |

| Multi-step Synthesis from 2-Chloropyridine | 2-Chloropyridine | Involves oxidation, etherification, nitration, halogenation, deoxidation. | google.com |

| Diels-Alder Cycloaddition | Substituted oxazinones and alkynes | Can provide excellent isomeric purity. | nih.gov |

Industrial Process Scale-Up Considerations for Related Analogues

The large-scale production of substituted pyridines, which are vital intermediates in the pharmaceutical and agrochemical industries, presents a unique set of challenges. vcu.edupostapplescientific.com Approximately 20% of the top 200 drugs utilize a pyridine compound as a starting material or active ingredient. vcu.edu However, conventional synthesis methods often result in low yields and poor quality, increasing production costs. vcu.edu

Key considerations for the industrial scale-up of syntheses for pyridine analogues include:

Efficiency and Yield: Maximizing the yield of the desired product is paramount to reduce costs, especially for generic drugs where the active ingredient can account for over 90% of manufacturing expenses. vcu.edu Novel methods, such as incorporating a dehydrating agent to prevent starting material dimerization, have been shown to significantly improve yields (e.g., from 58% to 92% in one case). vcu.edu

Process Simplification: Reducing the number of steps in a synthesis is crucial for industrial applications. Transitioning from a multi-step batch process to a single continuous step using flow reactors can dramatically cut production costs and simplify manufacturing. vcu.edu

Catalyst Selection and Cost: Catalysts are often essential for pyridine synthesis. postapplescientific.com For large-scale production, the cost, efficiency, and reusability of the catalyst are critical factors. While some methods use metal catalysts like cobalt or nickel, others focus on developing metal-free approaches to avoid contamination and reduce costs. postapplescientific.comresearchgate.net

Reaction Conditions: Conditions such as temperature, pressure, and solvent must be carefully optimized for safety, efficiency, and cost on an industrial scale. Gas-phase reactions over catalysts are sometimes employed for large-scale production of simpler pyridines. google.com

Feedstock and Reagent Availability: The starting materials must be readily available and affordable. The Bönnemann cyclization, for instance, uses acetylene (B1199291) and hydrogen cyanide, which are bulk industrial chemicals. postapplescientific.com

Process Safety and Environmental Impact: The handling of hazardous reagents and the generation of waste are major concerns. Developing greener synthetic routes with less toxic solvents and reagents is an ongoing area of research.

Innovations in process chemistry, such as the development of continuous flow processes, have shown promise in making the production of complex pyridine analogues more efficient and cost-effective. vcu.edu These advancements are critical for meeting the industrial demand for these important chemical building blocks. youtube.com

Table 2: Industrial Production Methods for Pyridines

| Method | Key Features | Advantages | Reference |

| Chichibabin Synthesis | Reaction of aldehydes, ammonia, and formaldehyde (B43269) with a catalyst. | High efficiency, suitable for large-scale production. | postapplescientific.com |

| Bönnemann Cyclization | Reaction of acetylene and hydrogen cyanide with a metal catalyst. | High yields, scalable. | postapplescientific.com |

| Continuous Flow Synthesis | Reduces a multi-step batch process to a single continuous step. | Significant cost reduction, simplified manufacturing, higher yield. | vcu.edu |

| Gas-Phase Catalytic Condensation | Reaction of aldehydes, ketones, and ammonia over a catalyst bed. | Suitable for high-volume production of pyridine and alkylpyridines. | google.com |

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of 5-Bromo-2-chloro-4-methoxypyridine

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental reaction class. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 (α) and C4 (γ) positions. google.com In this compound, the presence of two halogen atoms at the activated C2 position and the C5 position invites investigation into the regioselectivity of nucleophilic displacement.

Reactivity at the Chloro Position

The chlorine atom at the C2 position is significantly activated towards nucleophilic attack due to its proximity to the ring nitrogen. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process through resonance. google.com Generally, in dihalopyridines, a halogen at the 2- or 4-position is more labile than one at the 3- or 5-position in SNAr reactions. Therefore, nucleophiles such as amines, alkoxides, and thiolates are expected to preferentially attack the C2 position, leading to the displacement of the chloride. For instance, reactions of 2-halopyridines with various nucleophiles demonstrate this enhanced reactivity at the C2 position. nih.gov In reactions involving primary and secondary amines, an excess of the amine is often used to drive the reaction to completion and neutralize the HCl generated. savemyexams.comchemguide.co.uk

Reactivity at the Bromo Position

The bromine atom at the C5 position is meta to the ring nitrogen and is thus significantly less activated towards traditional SNAr reactions. Nucleophilic attack at this position does not benefit from direct resonance stabilization of the anionic intermediate by the heteroatom. Consequently, displacement of the C5-bromo group via a standard SNAr mechanism requires harsh reaction conditions and is generally not favored compared to substitution at the C2 position.

Competition Between Halogen Displacements

In competitive scenarios, the regioselectivity of nucleophilic substitution on polyhalogenated heterocycles is dictated by a combination of electronic and steric factors, as well as the nature of the leaving group. The C2 position is electronically favored for nucleophilic attack. Furthermore, in terms of leaving group ability, the C-Br bond is weaker than the C-Cl bond, which would typically suggest that bromide is a better leaving group than chloride. However, in SNAr reactions, the rate-determining step is often the initial attack of the nucleophile, which is governed by the electrophilicity of the carbon atom, rather than the stability of the leaving group. nih.gov

Given the strong electronic activation at the C2 position by the pyridine nitrogen, it is the kinetically favored site for nucleophilic attack. Therefore, in a reaction with a nucleophile under typical SNAr conditions, this compound is expected to undergo selective substitution at the C2 position, displacing the chloride and leaving the C5-bromo bond intact. This allows for the synthesis of 5-bromo-2-substituted-4-methoxypyridines, which can then be used in further transformations, such as cross-coupling reactions at the bromo position.

Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the C-Cl and C-Br bonds can be exploited to achieve selective, sequential functionalization.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are among the most versatile methods in modern organic synthesis. mdpi.comresearchgate.net The key step that governs selectivity in these reactions is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. rsc.org The generally accepted order of reactivity for aryl halides in this step is I > Br > Cl > F. chemrxiv.org

This reactivity trend is based on the bond dissociation energies of the carbon-halogen bonds. chemrxiv.org Consequently, the palladium catalyst will selectively insert into the weaker C-Br bond at the C5 position in preference to the stronger C-Cl bond at the C2 position. This inherent selectivity allows for the regioselective functionalization of the C5 position while preserving the C2-chloro substituent for subsequent reactions. For example, in the Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine (B1630664) with various arylboronic acids, the reaction occurs exclusively at the C5 position. chemrxiv.org

This predictable selectivity makes this compound an excellent substrate for sequential cross-coupling strategies. First, a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction can be performed at the C5-bromo position. The resulting 2-chloro-4-methoxy-5-aryl/alkynyl/amino-pyridine can then undergo a second cross-coupling reaction at the C2-chloro position, often by modifying the catalyst system or using more forcing reaction conditions.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2-Chloro-5-phenylpyridine | 95 | chemrxiv.org |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 | mdpi.com |

Other Transition Metal-Mediated Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have emerged as powerful alternatives. chemistrysteps.com Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium. chemistrysteps.comepo.org For instance, nickel catalysts have been shown to be particularly effective in coupling challenging substrates, including aryl chlorides. chemistrysteps.com

In the context of this compound, a nickel-catalyzed Suzuki-Miyaura reaction could also be expected to show high selectivity for the C-Br bond. googleapis.com However, the development of nickel catalysts has also enabled the coupling of typically less reactive C-Cl bonds. This opens up the possibility for a dual-metal catalytic system, where a palladium catalyst first selectively couples the C-Br bond, followed by a nickel catalyst to couple the remaining C-Cl bond under different conditions. This orthogonal approach provides a highly efficient strategy for the divergent synthesis of polysubstituted pyridines from a single dihalogenated precursor. uni.lu Copper-catalyzed reactions, particularly for C-N and C-S bond formation (Ullmann condensation), also represent a viable, though often higher-temperature, alternative for functionalizing the halide positions. caymanchem.com

| Reaction Type | Substrate | Coupling Partner | Catalyst | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Nickel-Catalyzed Suzuki | 4-Chloroanisole | Octylboronic acid | NiCl₂(dppf) | K₃PO₄ / Dioxane | 4-Octylanisole | epo.org |

| Copper-Free Sonogashira | Iodobenzene | Phenylacetylene | Pd(OAc)₂, Ligand | Piperidine / DMF | Diphenylacetylene | nih.gov |

| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃, (o-biphenyl)P(t-Bu)₂ | NaOt-Bu / Toluene | 4-Morpholinotoluene | nih.gov |

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The presence of both a bromo and a chloro substituent on the pyridine ring of this compound makes it a valuable substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.orgorganic-chemistry.org In the context of this compound, the reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective functionalization. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed effectively, highlighting the utility of this reaction for creating biaryl structures. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. mdpi.comresearchgate.net For example, Pd(PPh₃)₄ in combination with a base like K₃PO₄ in a solvent such as 1,4-dioxane has been successfully employed for the arylation of halogenated pyrimidines. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is particularly useful for synthesizing alkynyl-substituted pyridines. The general mechanism involves the formation of a palladium(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the copper acetylide followed by reductive elimination yields the final product. wikipedia.org The reaction conditions can be mild, sometimes even allowing for the use of aqueous media. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides a route to form carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. This method is instrumental in synthesizing arylamines. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine product and regenerates the catalyst. nih.gov

The selective functionalization of this compound in these cross-coupling reactions is a key feature, allowing for the stepwise introduction of different substituents at the 2- and 5-positions of the pyridine ring. This controlled reactivity is highly valuable in the synthesis of complex, highly substituted pyridine derivatives.

Table 1: Overview of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst, Base | Biaryl or Vinyl-substituted Compound |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Alkynyl-substituted Compound |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst, Base | Arylamine |

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a methoxy (B1213986) group at the 4-position in this compound, however, is expected to activate the ring towards electrophilic attack, while the bromo and chloro substituents are deactivating. The directing effects of these substituents will determine the position of substitution.

Nitration: The introduction of a nitro group onto the pyridine ring is a common electrophilic substitution reaction. For pyridine itself, nitration is difficult and requires harsh conditions. However, the activating methoxy group in this compound would facilitate this reaction. For example, the synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved through a multi-step process starting from 2-halogenated acrylates, avoiding direct nitration of the pyridine ring. google.com

Halogenation: The introduction of additional halogen atoms onto the pyridine ring can be achieved through electrophilic halogenation. For instance, the synthesis of this compound itself can involve the bromination of 2-chloro-4-methoxypyridine (B97518) using N-bromosuccinimide in sulfuric acid. chemicalbook.com This indicates that the pyridine ring is susceptible to further halogenation under appropriate conditions. The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine further demonstrates the feasibility of introducing multiple halogen substituents. nih.gov

Oxidation and Reduction Pathways of this compound Derivatives

The functional groups present in this compound and its derivatives can undergo various oxidation and reduction reactions.

Oxidation: The methoxy group can potentially be cleaved under oxidative conditions. More significantly, the pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis. For example, aza-arene N-oxides can undergo N-arylation with O-vinylhydroxylamines, initiating a cascade of reactions to form azaindolines and azaindoles. acs.orgacs.org

Reduction: The chloro and bromo substituents on the pyridine ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. The nitro group, if introduced through nitration, can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. This reduction is often achieved using metal catalysts like palladium or platinum, or with reducing agents like tin(II) chloride.

Radical Reactions and Mechanistic Pathways

While ionic reactions are more common for this class of compounds, radical reactions can also play a role in the chemistry of this compound. The carbon-halogen bonds, particularly the C-Br bond, can undergo homolytic cleavage under certain conditions, such as exposure to UV light or in the presence of radical initiators. The resulting aryl radicals can then participate in various radical-mediated transformations, including addition to double bonds or hydrogen atom abstraction. The study of such radical pathways can provide alternative synthetic routes to novel pyridine derivatives.

Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The ¹H NMR spectrum of 5-Bromo-2-chloro-4-methoxypyridine, recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer, reveals distinct signals corresponding to the different types of protons present in the structure.

The spectrum is characterized by two singlets in the aromatic region and one singlet in the aliphatic region. A singlet at 3.97 ppm is attributed to the three protons of the methoxy (B1213986) group (-OCH₃). In the aromatic region, two singlets are observed at 6.84 ppm and 8.34 ppm, each integrating to one proton. These signals correspond to the protons at positions 3 and 6 of the pyridine (B92270) ring. The significant downfield shift of the proton at 8.34 ppm is characteristic of a proton in the alpha position to the nitrogen atom in the pyridine ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.34 | s | 1H | H-6 |

| 6.84 | s | 1H | H-3 |

| 3.97 | s | 3H | -OCH₃ |

Table 1: ¹H NMR Data for this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The pyridine ring is expected to show five distinct signals for its five carbon atoms. The carbon atom attached to the electronegative chlorine atom (C-2) and the carbon atom at the alpha position to the nitrogen (C-6) are expected to be significantly deshielded. The carbon atom bonded to the bromine (C-5) would also experience a downfield shift. The carbon of the methoxy group is anticipated to appear in the typical upfield region for such functional groups.

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 160 - 165 |

| C-5 | 105 - 110 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between them, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY experiment would confirm the coupling (or lack thereof) between the aromatic protons. In this case, as both aromatic protons appear as singlets, no cross-peaks would be expected, confirming their isolated nature on the pyridine ring.

HSQC: An HSQC spectrum would directly correlate each proton signal with its attached carbon atom. This would allow for the definitive assignment of the C-3 and C-6 signals in the ¹³C NMR spectrum by correlating them to their respective proton signals at 6.84 ppm and 8.34 ppm.

HMBC: An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C-4 carbon, and between the aromatic protons and adjacent carbon atoms, further solidifying the structural assignment.

While no specific 2D NMR data for this compound has been reported in the reviewed literature, the application of these techniques is a standard procedure in the structural confirmation of novel organic compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although specific experimental IR data for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹

C=N and C=C stretching (pyridine ring): In the range of 1400-1600 cm⁻¹

C-O stretching (aryl ether): Strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric)

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹

C-Br stretching: Also in the fingerprint region, usually below 600 cm⁻¹

The presence and precise positions of these bands in an experimental spectrum would provide confirmatory evidence for the presence of the pyridine ring, the methoxy group, and the halogen substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer insights into the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₅BrClNO, with a calculated molecular weight of approximately 222.47 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of isotopic peaks. The most abundant peaks would correspond to [M]⁺, [M+2]⁺, and [M+4]⁺.

Predicted mass spectrometry data indicates the following potential adducts in an electrospray ionization (ESI) source:

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.93158 |

| [M+Na]⁺ | 243.91352 |

| [M-H]⁻ | 219.91702 |

Table 3: Predicted m/z values for adducts of this compound

While detailed experimental fragmentation data is not available, common fragmentation pathways for halogenated pyridines would likely involve the loss of the halogen atoms, the methoxy group, or molecules such as HCl or HBr.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound in its solid state.

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, information regarding its crystal packing, unit cell dimensions, and specific intermolecular forces remains undetermined. Such an analysis would be a valuable contribution to the full characterization of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of molecules. Such studies provide insights into molecular stability, reactivity, and spectroscopic properties. For a molecule like 5-Bromo-2-chloro-4-methoxypyridine, a DFT analysis would elucidate the effects of the electron-withdrawing halogen substituents and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring's electron distribution.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic nature. youtube.com An analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. While data for similar compounds exists, specific HOMO-LUMO energy values and orbital maps for this compound are not published.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity, particularly for electrophilic and nucleophilic reactions, and to understand intermolecular interactions. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. A calculated MEP map for this compound would visually identify the most electron-rich and electron-poor sites, offering predictions about its reactive behavior. No specific MEP map for this compound is available in the reviewed literature.

Reactivity Indices and Reaction Pathway Prediction

Global and local reactivity descriptors, derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, can quantify and predict the reactivity of different atomic sites within a molecule. These indices provide a more quantitative basis for predicting reaction pathways than qualitative methods alone. A computational study would be required to calculate these indices for this compound and predict its most likely reaction pathways with various reagents. Such a specific analysis has not been published.

Quantum Chemical Calculations of Bonding and Non-Covalent Interactions

Quantum chemical calculations are essential for understanding the nature of chemical bonds and the subtle, yet crucial, non-covalent interactions that govern molecular recognition and crystal packing. mdpi.com These interactions include hydrogen bonds and halogen bonds.

Analysis of Hydrogen Bond Networks

Although this compound does not possess a classic hydrogen bond donor (like an O-H or N-H group), it can act as a hydrogen bond acceptor. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group are potential sites for forming hydrogen bonds with donor molecules. A computational analysis could model these interactions, calculating their geometry and energetic stability. While studies on other molecules detail such analyses, researchgate.netnih.gov specific data for this compound is absent.

Characterization of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org The chlorine and bromine atoms on the pyridine ring of this compound have the potential to form halogen bonds. Computational studies are used to identify and characterize these interactions by analyzing the molecular surface for regions of positive electrostatic potential on the halogen atoms (known as a σ-hole) and calculating the strength and directionality of the bonds formed. acs.org Detailed investigations into the potential halogen bonding capabilities of this compound have not been reported.

Computational Modeling of Reaction Mechanisms and Transition States

However, the reactivity of the closely related halopyridines has been the subject of computational investigations, primarily using Density Functional Theory (DFT). nih.gov These studies provide a foundational understanding of the likely reaction pathways for this compound. The presence of chloro and bromo substituents on the pyridine ring, along with the methoxy group, dictates its reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

For instance, in nucleophilic aromatic substitution, the attack of a nucleophile is anticipated at the C2 or C6 positions of the pyridine ring, which are activated by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. Computational modeling of such reactions would typically involve locating the transition state structures for the formation of the Meisenheimer-like intermediate and calculating the activation energy barriers to predict the regioselectivity and reaction rates.

Similarly, for Suzuki-Miyaura cross-coupling reactions, where the bromine atom at the C5 position is expected to be reactive, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies on analogous brominated pyridines have been instrumental in understanding catalyst efficiency and predicting product formation. nih.govresearchgate.net The lack of specific studies on this compound presents an opportunity for future research to provide precise insights into its chemical behavior.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters is a powerful tool for characterizing novel compounds and for the interpretation of experimental data. For this compound, some computational data is available, primarily in the form of predicted properties from large chemical databases.

One such set of predicted data is the collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound, calculated using the CCSbase method, are available and provide valuable information for its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 221.93158 | 130.4 |

| [M+Na]+ | 243.91352 | 145.0 |

| [M-H]- | 219.91702 | 136.1 |

| [M+NH4]+ | 238.95812 | 152.6 |

| [M+K]+ | 259.88746 | 133.2 |

| [M+H-H2O]+ | 203.92156 | 131.5 |

| [M+HCOO]- | 265.92250 | 148.1 |

| [M+CH3COO]- | 279.93815 | 183.6 |

| [M+Na-2H]- | 241.89897 | 139.8 |

| [M]+ | 220.92375 | 152.3 |

| [M]- | 220.92485 | 152.3 |

Data sourced from PubChemLite. uni.lu

While detailed theoretical studies providing calculated Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound are not readily found in the peer-reviewed literature, numerous online databases and software packages exist that can predict such spectra. uni-koeln.decas.orgnmrdb.org These tools typically employ empirical or quantum mechanical methods to estimate chemical shifts, vibrational frequencies, and electronic transitions.

For reference, experimental ¹H NMR data for this compound in CDCl₃ has been reported in a patent, showing signals at 3.97 ppm (3H, singlet), 6.84 ppm (1H, singlet), and 8.34 ppm (1H, singlet). chemicalbook.com A full theoretical prediction of the ¹H and ¹³C NMR spectra would require computational calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, which could then be compared with experimental findings for validation.

Similarly, the prediction of the IR spectrum would involve calculating the vibrational frequencies of the molecule, often using DFT methods, which helps in assigning the various stretching and bending modes of the functional groups present. The prediction of the UV-Vis spectrum would involve time-dependent DFT (TD-DFT) calculations to determine the electronic transitions and their corresponding absorption wavelengths. The absence of such specific published data for this compound highlights an area for further computational investigation.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The tactical placement of reactive sites—a bromo and a chloro substituent—at positions that are amenable to a variety of coupling reactions, makes 5-Bromo-2-chloro-4-methoxypyridine a key building block in the assembly of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization, a critical aspect in the synthesis of intricate organic molecules.

A notable example of a structurally similar compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, serves as a crucial intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. google.com This highlights the potential of such bromo-chloro-substituted aromatics in the pharmaceutical industry. The synthesis of Dapagliflozin involves a series of reactions where the substituted phenyl ring is a core component, underscoring the importance of such building blocks in accessing complex drug targets. google.com

Furthermore, related compounds like 5-bromo-2-chloropyrimidine (B32469) are vital intermediates in the production of other pharmaceuticals, such as Macitentan, which is used to treat pulmonary arterial hypertension. google.com The synthesis of these complex therapeutic agents often relies on the predictable reactivity of halogenated heterocyclic starting materials.

The utility of this compound as a building block is further demonstrated by its synthesis from 2-Chloro-4-methoxypyridine (B97518) through bromination, a process that prepares it for subsequent coupling reactions. chemicalbook.com

Precursor for Diverse Pyridine-Based Chemical Libraries

The creation of chemical libraries, which are large collections of related compounds, is a cornerstone of modern drug discovery and materials science research. This compound is an ideal precursor for generating diverse pyridine-based libraries due to its multiple reactive sites. The bromine and chlorine atoms can be selectively targeted in cross-coupling reactions such as the Suzuki or Sonogashira couplings to introduce a wide array of substituents.

For instance, studies on the Suzuki cross-coupling of analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids have demonstrated the feasibility of producing a wide range of novel pyridine (B92270) derivatives. mdpi.com This approach allows for the systematic variation of the substituents on the pyridine core, leading to a library of compounds with diverse electronic and steric properties. The generation of such libraries is instrumental in screening for biological activity or for identifying materials with specific properties.

The general methodology for creating such libraries often involves the palladium-catalyzed reaction of the bromo-pyridine with a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for library synthesis.

Development of Novel Materials with Tailored Electronic and Optical Properties

The pyridine ring is a key structural motif in many materials with interesting electronic and optical properties, including those used in organic light-emitting diodes (OLEDs). The introduction of substituents like bromine, chlorine, and methoxy (B1213986) groups onto the pyridine ring allows for the fine-tuning of these properties.

Research has shown that functionalized pyridines are integral components of hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. The electronic nature of the substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in these devices.

While specific research on this compound in this context is not extensively documented, the principles of molecular design in this field strongly suggest its potential. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the methoxy group can be strategically employed to tailor the optoelectronic properties of materials incorporating this pyridine unit.

Application in Organic Electronic Device Research

The development of organic electronic devices, such as OLEDs and organic solar cells, relies on the design and synthesis of new organic semiconductor materials with optimized performance. Pyridine-containing compounds are widely investigated for these applications due to their inherent electronic properties and stability.

Patents in this field describe organic semiconductor materials containing pyridine derivatives for use in various devices, including organic electroluminescent devices, organic solar cells, and organic field-effect transistors. chemicalbook.com These materials often function as part of the light-emitting layer or charge-transporting layers.

The functional groups on this compound provide synthetic handles to incorporate this core into larger conjugated systems, which are the basis of most organic electronic materials. Cross-coupling reactions can be used to extend the conjugation and modify the electronic properties, demonstrating the potential of this building block in the rational design of new materials for organic electronics.

Ligand Design in Organometallic Chemistry and Catalysis

Pyridine and its derivatives are fundamental ligands in organometallic chemistry and have been instrumental in the development of a vast array of transition metal catalysts. The nitrogen atom of the pyridine ring provides a strong coordination site for metal centers, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex.

The compound 5-Bromo-2-methoxypyridine, which is closely related to the title compound, has been identified as a ligand for the central nicotinic acetylcholine (B1216132) receptor, illustrating the importance of substituted pyridines in biological and medicinal chemistry. In the context of organometallic catalysis, the presence of bromo and chloro substituents on this compound offers the potential for this molecule to act as a "ligand-reagent," where it first coordinates to a metal center and then undergoes further reaction at the halogenated positions.

While specific catalytic applications of this compound as a ligand are not yet widely reported, the foundational principles of ligand design suggest its utility. The ability to fine-tune the ligand environment around a metal catalyst is crucial for controlling reactivity and selectivity in a wide range of chemical transformations.

Agrochemical Research and Development

Design and Synthesis of New Agrochemical Agents

The design of new agrochemical agents often involves the use of "intermediate derivatization methods," where a core structure like 5-Bromo-2-chloro-4-methoxypyridine is systematically modified to optimize biological activity. nih.gov The presence of two different halogen atoms (bromine and chlorine) and a methoxy (B1213986) group offers chemists a range of synthetic possibilities.

One common synthetic route to obtain this compound starts from the more readily available 2-Chloro-4-methoxypyridine (B97518). This precursor is treated with N-bromosuccinimide in the presence of sulfuric acid to introduce the bromine atom at the 5-position of the pyridine (B92270) ring. chemicalbook.com

Synthesis of this compound:

Starting Material: 2-Chloro-4-methoxypyridine

Reagent: N-Bromosuccinimide (NBS)

Conditions: Sulfuric acid, 0-55°C

Yield: 45% chemicalbook.com

This intermediate can then be used in various coupling reactions, such as Suzuki or Stille couplings, where the halogen atoms are replaced with other functional groups to build more complex molecular architectures. The methoxy group can also be a key feature for biological activity or can be demethylated to a hydroxyl group for further derivatization.

While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available literature, its structural motifs are present in patented compounds with potential agrochemical applications. For instance, related structures like 5-Bromo-2,4-dichloropyridine are synthesized from 2-amino-4-chloropyridine (B16104) and are highlighted as important intermediates in the biomedical and, by extension, agrochemical fields. google.com

Herbicidal, Fungicidal, and Insecticidal Potential

The exploration of pyridine derivatives has led to the discovery of potent herbicides, fungicides, and insecticides. nih.govresearchgate.net The specific combination of substituents on the pyridine ring in derivatives of this compound can influence their biological target and spectrum of activity.

Herbicidal Potential: Pyridine-based herbicides are known to be effective against broadleaf weeds. epa.gov The structural features of this compound are found in more complex molecules designed as herbicides. For example, substituted 3-(pyridin-2-yl)phenylamino derivatives have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key enzyme in chlorophyll (B73375) biosynthesis. acs.org The introduction of various side chains, such as amides, ureas, or thioureas, to a pyridine-containing core structure has yielded compounds with significant post-emergence herbicidal activity against various weeds. acs.org

Fungicidal Potential: Pyridine carboxamides are a class of fungicides that have been developed to target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. nih.gov Research into novel pyridine carboxamide derivatives has shown that modifications to the pyridine ring and the attached side chains can lead to potent antifungal activity against a range of plant pathogens. For instance, some novel pyridine carboxamides have demonstrated significant in vitro and in vivo activity against Botrytis cinerea. nih.gov

Insecticidal Potential: Pyridine derivatives have been instrumental in the development of insecticides, most notably the neonicotinoids, which act on the nicotinic acetylcholine (B1216132) receptors of insects. nih.gov More recent research has focused on other pyridine-containing scaffolds. For example, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have shown promising insecticidal activity against pests like Mythimna separata. nih.gov Structure-activity relationship studies of these compounds have indicated that the nature and position of substituents on the phenyl and pyridine rings are crucial for their insecticidal efficacy. nih.gov Similarly, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against aphids, with some compounds showing promising results. nih.gov

Below is an interactive data table summarizing the potential agrochemical activities of derivatives related to this compound.

| Agrochemical Class | Target Pest/Weed | Example Derivative Class | Mode of Action (Example) |

| Herbicides | Broadleaf and monocotyledon weeds | Substituted 3-(pyridin-2-yl)phenylamino derivatives | Protoporphyrinogen oxidase (PPO) inhibition acs.org |

| Fungicides | Botrytis cinerea, C. ambiens | Pyridine carboxamides | Succinate dehydrogenase (SDH) inhibition nih.gov |

| Insecticides | Mythimna separata, Aphis gossypii | 2-Phenylpyridine derivatives, Thieno[2,3-b]pyridines | Nicotinic acetylcholine receptor agonism (inferred) nih.govnih.gov |

Environmental Fate and Degradation Studies of Agrochemical Derivatives

The environmental fate of pyridine-based agrochemicals is a critical aspect of their development and registration. The degradation of these compounds in soil and water can occur through both biotic (microbial) and abiotic (e.g., photolysis) processes. researchgate.net The persistence and mobility of pyridine derivatives are highly dependent on their specific chemical structure, including the nature and position of substituents on the pyridine ring. researchgate.net

Generally, pyridine and its simpler derivatives are biodegradable in soil. researchgate.net Bacteria capable of utilizing pyridines as a source of carbon and nitrogen have been isolated from various environments. researchgate.net The degradation pathways often involve hydroxylation of the pyridine ring. researchgate.netnih.gov However, the presence of halogen atoms, such as chlorine and bromine, can significantly influence the rate and pathway of degradation, in some cases leading to greater persistence in the environment. researchgate.netnih.gov For example, certain pyridine herbicides like clopyralid (B1669233) and aminopyralid (B1667105) are known for their persistence, which can lead to issues with compost contamination. epa.gov

Future Research Directions and Emerging Perspectives

The utility of 5-Bromo-2-chloro-4-methoxypyridine as a versatile building block in organic synthesis is well-established. However, the continuous evolution of chemical sciences presents numerous opportunities for further investigation. Future research is anticipated to focus on more efficient and environmentally benign synthetic routes, a more profound understanding of its reactive properties, and the discovery of novel applications through modern screening and computational techniques.

常见问题

Q. What are the recommended synthetic strategies for preparing 5-Bromo-2-chloro-4-methoxypyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation of a pyridine precursor. A common approach includes:

Halogenation : Introduce bromine and chlorine substituents via electrophilic substitution using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃) .

Methoxylation : Install the methoxy group at position 4 using nucleophilic aromatic substitution (SNAr), where a hydroxyl group is replaced by methoxy via reaction with methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions .

Key Considerations : Monitor reaction temperatures (e.g., 273 K for controlled halogenation) and use inert atmospheres to avoid side reactions .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Disposal : Follow WGK 3 regulations (high water hazard) by neutralizing halogenated waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

Methodological Answer:

- Directing Groups : The methoxy group at position 4 acts as an electron-donating group, directing electrophiles to positions 2 and 5. Use protecting groups (e.g., Boc for amines) to block undesired sites during further functionalization .

- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/alkyl groups at specific positions. For example, Pd(PPh₃)₄ catalyzes coupling between the bromo-substituted pyridine and boronic acids .

Data Contradiction Note : Conflicting reports exist on the reactivity of chlorine vs. bromine in cross-coupling. Bromine typically exhibits higher reactivity due to weaker C–Br bonds, but steric hindrance from the methoxy group may alter this trend .

Q. What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- Isomer Differentiation : Use NOESY NMR to distinguish between para/meta isomers by analyzing through-space proton correlations .

- Mass Spectrometry (HRMS) : Confirm molecular formulas of derivatives (e.g., C₆H₄BrClNO₂) with <2 ppm mass accuracy to rule out isobaric interference .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to guide reaction conditions for high-temperature syntheses .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (acetonitrile, DMF) for slow evaporation. Evidence shows acetonitrile yields well-diffracting crystals with planar pyridine rings (r.m.s. deviation <0.1 Å) .

- Hydrogen Bonding : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize supramolecular networks. For example, N–H···N interactions form 2D networks in the bc plane .

Q. What strategies minimize side reactions during methoxy group introduction?

Methodological Answer:

- Base Selection : Use potassium tert-butoxide (t-BuOK) instead of NaOH to reduce hydrolysis of methylating agents .

- Temperature Control : Maintain reactions at 0–5°C to suppress demethylation or ring-opening side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to terminate before byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。